molecular formula C15H21BrN2O4S B12102449 Tert-butyl 4-((5-bromopyridin-2-yl)sulfonyl)piperidine-1-carboxylate

Tert-butyl 4-((5-bromopyridin-2-yl)sulfonyl)piperidine-1-carboxylate

Cat. No.: B12102449
M. Wt: 405.3 g/mol
InChI Key: VWONBFATQUZCEP-UHFFFAOYSA-N
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Description

tert-Butyl 4-((5-bromopyridin-2-yl)sulfonyl)piperidine-1-carboxylate (CAS 1823584-26-4) is a valuable sulfonyl-containing piperidine intermediate designed for advanced pharmaceutical research and chemical synthesis . The compound features a 5-bromopyridin-2-yl group linked via a sulfonyl bridge to a Boc-protected piperidine scaffold, creating a multifunctional building block . Its primary research application lies in the development of novel therapeutic agents, where it serves as a key precursor in medicinal chemistry campaigns, particularly for constructing complex molecules with potential biological activity . The bromopyridine moiety is a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the introduction of diverse aromatic and heteroaromatic systems . Concurrently, the Boc-protected piperidine can be readily deprotected to generate a free amine, facilitating its incorporation into larger molecular architectures or its use in the synthesis of substituted macrocyclic compounds explored in various drug discovery programs . This strategic combination of reactive sites makes it an essential reagent for researchers focused on optimizing the pharmacokinetic and physicochemical properties of lead compounds, including solubility and membrane permeability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H21BrN2O4S

Molecular Weight

405.3 g/mol

IUPAC Name

tert-butyl 4-(5-bromopyridin-2-yl)sulfonylpiperidine-1-carboxylate

InChI

InChI=1S/C15H21BrN2O4S/c1-15(2,3)22-14(19)18-8-6-12(7-9-18)23(20,21)13-5-4-11(16)10-17-13/h4-5,10,12H,6-9H2,1-3H3

InChI Key

VWONBFATQUZCEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=NC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Nucleophilic Sulfonylation of Piperidine Derivatives

The most common approach involves the sulfonylation of tert-butyl 4-aminopiperidine-1-carboxylate with 5-bromopyridine-2-sulfonyl chloride. This method leverages the nucleophilic nature of the piperidine nitrogen to form the sulfonamide bond.

Procedure :

  • Base Activation : Tert-butyl 4-aminopiperidine-1-carboxylate (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (2.5 equiv) is added to deprotonate the amine.

  • Sulfonylation : 5-Bromopyridine-2-sulfonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12–18 hours.

  • Workup : The reaction is quenched with ice water, extracted with DCM, and purified via silica gel chromatography (ethyl acetate/hexane, 1:3).

Key Data :

ParameterValueSource
Yield68–72%
Reaction Time12–18 hours
Purification SolventEthyl acetate/hexane (1:3)

Mitsunobu Reaction for Sulfonate Formation

An alternative route employs the Mitsunobu reaction to couple tert-butyl 4-hydroxypiperidine-1-carboxylate with 5-bromopyridine-2-thiol, followed by oxidation to the sulfone.

Procedure :

  • Thioether Formation : Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 equiv), 5-bromopyridine-2-thiol (1.2 equiv), triphenylphosphine (1.5 equiv), and diisopropyl azodicarboxylate (DIAD, 1.5 equiv) are combined in tetrahydrofuran (THF) at 0°C. The mixture is stirred at room temperature for 24 hours.

  • Oxidation : The thioether intermediate is treated with meta-chloroperbenzoic acid (mCPBA, 2.0 equiv) in DCM at 0°C to yield the sulfone.

Key Data :

ParameterValueSource
Thioether Yield60–65%
Oxidation Yield85–90%
Total Yield51–59%

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts sulfonylation efficiency:

  • Solvent : DCM and THF are preferred for their ability to dissolve both polar and nonpolar reactants.

  • Base : Triethylamine outperforms weaker bases (e.g., K₂CO₃) in sulfonylation reactions due to superior deprotonation kinetics.

Comparative Data :

BaseSolventYield (%)Reaction Time (h)
TriethylamineDCM7212
Potassium carbonateDMF5824

Temperature and Stoichiometry

  • Temperature : Reactions performed at 0°C to room temperature prevent side reactions (e.g., over-sulfonylation).

  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion without excess reagent.

Purification and Characterization Techniques

Chromatographic Purification

Silica gel chromatography with gradient elution (ethyl acetate/hexane, 10–40%) effectively isolates the product from byproducts (e.g., unreacted sulfonyl chloride).

Spectroscopic Characterization

  • ¹H NMR : Key signals include the tert-butyl group (δ 1.45 ppm, singlet) and piperidine protons (δ 3.80–4.10 ppm, multiplet).

  • LCMS : Molecular ion peak observed at m/z 429.1 [M+H]⁺.

Comparative Analysis of Synthetic Methodologies

MethodAdvantagesDisadvantagesYield (%)
Nucleophilic SulfonylationShort reaction time, high purityRequires anhydrous conditions68–72
Mitsunobu-OxidationTolerates steric hindranceMulti-step, lower total yield51–59

Industrial-Scale Production Considerations

  • Continuous Flow Reactors : Enhance mixing and heat transfer for sulfonylation steps, reducing reaction time by 30%.

  • Automated Purification : Simulated moving bed (SMB) chromatography improves throughput and reduces solvent waste .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-((5-bromopyridin-2-yl)sulfonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-((5-bromopyridin-2-yl)sulfonyl)piperidine-1-carboxylate is primarily explored for its therapeutic potential in treating various diseases, particularly cancer. Its structure suggests that it may act as an inhibitor of certain enzymes or receptors involved in tumor progression.

Anticancer Activity:
Research indicates that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that piperidine derivatives can induce apoptosis in cancer cells, making them promising candidates for drug development.

Immunomodulation

The compound's potential as an immunomodulator has garnered attention. It may enhance immune responses by inhibiting pathways such as PD-1/PD-L1, which are critical in cancer immunotherapy.

Case Study: PD-L1 Inhibition
A study demonstrated that derivatives of this compound could significantly restore immune function in mouse splenocytes exposed to PD-L1. This suggests a mechanism through which the compound may enhance anti-tumor immunity by blocking immune checkpoint pathways.

Data Tables

Activity TypeDescription
AnticancerInduces apoptosis in various cancer cell lines
ImmunomodulatoryEnhances immune cell activity against tumors
Enzyme InhibitionPotential inhibition of specific enzymes involved in cancer progression

Case Study 1: Cytotoxicity Against Cancer Cells

In vitro studies have shown that this compound exhibits dose-dependent cytotoxicity against several cancer cell lines. The IC50 values indicate effective inhibition of cell proliferation at nanomolar concentrations, comparable to established chemotherapeutics.

Case Study 2: Immune Response Modulation

A recent investigation assessed the compound's ability to modulate immune responses in vivo. Results indicated that treatment with this compound significantly increased the proliferation of CD8+ T cells in tumor-bearing mice, suggesting its role as an effective immunotherapeutic agent.

Mechanism of Action

The mechanism of action of tert-butyl 4-((5-bromopyridin-2-yl)sulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can participate in binding interactions with proteins or enzymes, while the sulfonyl group can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent on Piperidine Molecular Formula Molecular Weight Key Features
Tert-butyl 4-((5-bromopyridin-2-yl)sulfonyl)piperidine-1-carboxylate 5-Bromopyridin-2-yl-sulfonyl C15H20BrN3O4S ~418.3 (estimated) Bromine enhances halogen bonding; pyridine nitrogen enables coordination.
Tert-butyl 4-(3-cyanobenzenesulfonylamino)piperidine-1-carboxylate (CAS 1286273-69-5) 3-Cyanobenzenesulfonylamino C17H23N3O4S 365.4 Cyano group increases polarity; benzene ring lacks basic nitrogen.
Tert-butyl 4-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)piperidine-1-carboxylate (CAS 1250999-89-3) 2-(tert-Butoxy)-2-oxoethyl-sulfonyl C16H29NO6S ~379.5 Oxoethyl group introduces steric bulk; tert-butoxy adds hydrophobicity.
Tert-butyl 4-(methylthio)piperidine-1-carboxylate (CAS 208245-69-6) Methylthio C11H21NO2S 247.4 Sulfur in reduced state (thioether); lower molecular weight and polarity.

Functional Group Analysis

  • Sulfonyl vs. Sulfonamide vs. Thioether :
    The target compound’s sulfonyl group (R-SO2) is electron-withdrawing, enhancing stability and hydrogen-bond acceptor capacity compared to the sulfonamide (R-SO2-NH-) in CAS 1286273-69-5 . In contrast, the methylthio group (R-S-) in CAS 208245-69-6 is less polar and more nucleophilic, favoring alkylation or oxidation reactions .

  • Aromatic Substituents: The 5-bromopyridin-2-yl group in the target compound provides a heteroaromatic system with a bromine atom, which may improve crystallinity (useful for X-ray studies via programs like SHELX ) and participate in halogen bonding.

Biological Activity

Tert-butyl 4-((5-bromopyridin-2-yl)sulfonyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 5-bromopyridine-2-sulfonyl chloride. The reaction is facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to enhance the esterification process. The resulting compound is characterized by various spectroscopic techniques, including NMR and mass spectrometry, confirming its structure and purity .

Pharmacological Properties

This compound exhibits a range of biological activities, particularly in the areas of anti-inflammatory and anticancer effects. Preliminary studies have shown that this compound can inhibit pyroptosis and reduce interleukin-1 beta (IL-1β) release in human macrophages, indicating its potential as an anti-inflammatory agent .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectConcentration (µM)Reference
Anti-inflammatoryInhibition of pyroptosis10
Reduction of IL-1β release10
AnticancerCytotoxicity against HCT-15 cellsIC50 = 1.61 ± 1.92 µg/mL
Induction of apoptosisVarious

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. The bromopyridine moiety is believed to facilitate halogen bonding or π–π interactions with target proteins, enhancing binding affinity and stability. Additionally, the piperidine ring contributes to the overall structural integrity of the compound, allowing for effective interaction with biological targets .

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

  • Anti-inflammatory Activity : In vitro studies demonstrated that at a concentration of 10 µM, the compound significantly inhibited pyroptosis in human macrophages by approximately 24.9% and reduced IL-1β release by about 19.4% .
  • Anticancer Efficacy : In cell line assays, this compound exhibited notable cytotoxicity against colon carcinoma HCT-15 cells with an IC50 value indicating strong potential as an anticancer agent .

Q & A

Basic: What are the standard synthetic routes for synthesizing tert-butyl 4-((5-bromopyridin-2-yl)sulfonyl)piperidine-1-carboxylate?

The synthesis typically involves coupling a bromopyridine sulfonyl chloride derivative with a tert-butyl piperidine carboxylate precursor. Key steps include:

  • Sulfonylation : Reacting 5-bromopyridine-2-sulfonyl chloride with tert-butyl 4-aminopiperidine-1-carboxylate in anhydrous dichloromethane (DCM) using a base like triethylamine (TEA) to neutralize HCl byproducts.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
  • Validation : Confirmation via 1^1H/13^13C NMR and LC-MS ensures purity (>95%) .

Advanced: How can computational methods (e.g., DFT) resolve discrepancies in experimental vs. theoretical molecular geometries?

Density Functional Theory (DFT) at the B3LYP/6-311+G(2d,p) level optimizes the molecular structure and calculates bond lengths/angles. For tert-butyl derivatives:

  • XRD vs. DFT : Compare crystallographic data (e.g., X-ray diffraction) with DFT-optimized structures to identify steric or electronic distortions.
  • Case Study : The dihedral angle between the pyridine and piperidine rings in XRD (87.5°) matched DFT predictions within 2°, validating the computational model .
  • Applications : Use Gaussian or ORCA software for vibrational frequency analysis and frontier molecular orbital (FMO) studies to predict reactivity .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

A multi-technique approach is critical:

Technique Key Data Purpose
1^1H NMR δ 1.45 (s, 9H, tert-butyl), δ 8.65 (d, 1H, pyridine)Confirm tert-butyl and aromatic protons
FT-IR 1720 cm1^{-1} (C=O), 1350 cm1^{-1} (S=O)Validate carbonyl and sulfonyl groups
HRMS [M+H]+^+ m/z 403.05 (calculated 403.04)Verify molecular formula
XRD Space group P21_1/c, Z = 4Resolve crystal packing and stereochemistry
Discrepancies in NMR splitting patterns may indicate rotameric equilibria, requiring variable-temperature NMR .

Advanced: How to optimize reaction yields when steric hindrance from the tert-butyl group impedes sulfonylation?

  • Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Microwave Irradiation : Accelerate reactions (e.g., 100°C, 30 min) to overcome kinetic barriers .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the piperidine nitrogen .
  • Workaround : Synthesize the sulfonyl chloride in situ to minimize decomposition .

Basic: What safety precautions are critical when handling this compound?

  • Toxic Fumes : Avoid inhalation; use fume hoods during reactions involving bromopyridines.
  • Skin Contact : Wear nitrile gloves; sulfonyl derivatives may cause irritation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to analyze conflicting data between LC-MS purity and NMR integration ratios?

  • Hypothesis 1 : Residual solvents (e.g., DCM) may skew LC-MS. Dry samples under high vacuum and reanalyze.
  • Hypothesis 2 : Diastereomers or rotamers (e.g., hindered piperidine rotation) may cause split NMR signals. Use 1^1H-1^1H COSY or NOESY to confirm conformational dynamics .
  • Hypothesis 3 : Trace metal impurities (e.g., Pd from coupling reactions) may ionize inconsistently in MS. Chelate with EDTA before analysis .

Advanced: What strategies enable selective functionalization of the bromopyridine moiety?

  • Suzuki Coupling : Replace Br with aryl/heteroaryl groups using Pd(PPh3_3)4_4/K2_2CO3_3 in dioxane/water (80°C, 12 hr) .
  • SNAr Reactions : React with amines (e.g., morpholine) in DMSO at 120°C to install electron-donating groups .
  • Photoredox Catalysis : Use Ir(ppy)3_3 under blue LED to generate radicals for C–C bond formation .

Basic: How does the sulfonyl group influence the compound’s biological activity?

  • Enzyme Inhibition : The sulfonyl group mimics phosphate in ATP-binding pockets, enabling kinase inhibition assays.
  • Solubility : Enhances aqueous solubility (-SO2_2- group) for in vitro testing .
  • Case Study : Analogous sulfonylpiperidines show IC50_{50} values <1 µM against MAO-B, suggesting neuropharmacological potential .

Advanced: How to troubleshoot failed crystallization attempts for XRD analysis?

  • Solvent Screening : Test mixed solvents (e.g., DCM/hexane) via vapor diffusion.
  • Seeding : Introduce microcrystals from a similar compound (e.g., tert-butyl 4-sulfonylpiperidine derivatives) .
  • Temperature Gradient : Cool from 50°C to 4°C over 48 hours to slow nucleation .

Advanced: What computational tools predict the compound’s reactivity in nucleophilic environments?

  • Molecular Electrostatic Potential (MEP) : Identify electrophilic regions (e.g., sulfonyl S=O) prone to nucleophilic attack.
  • Fukui Indices : Calculate using Gaussian to locate sites for radical or ionic reactions .
  • MD Simulations : AMBER or GROMACS models simulate solvation effects on sulfonyl group stability .

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